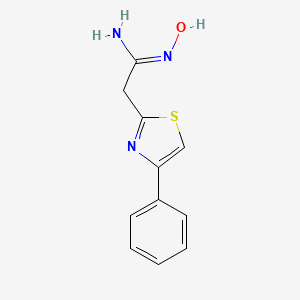
N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate to form 2-(4-phenyl-thiazol-2-yl)-acetamidine. This intermediate is then hydroxylated using hydroxylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-(4-phenyl-thiazol-2-yl)-acetamidine
- 4,4,6-trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione
Uniqueness
N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine is unique due to its hydroxyl group, which can enhance its biological activity and solubility. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiazole ring structure is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be illustrated as follows:
This compound features a thiazole ring substituted with a phenyl group and an acetamidine moiety, which may contribute to its biological efficacy.
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells and inhibit cell migration.
- Mechanism of Action :
- Cell Cycle Arrest : Compounds with similar structures have been observed to induce G2/M phase arrest in cancer cells, effectively halting their proliferation. For example, a derivative demonstrated a decrease in G2/M phase cells from 62.45% to 55.05% upon treatment with 10 μM concentration .
- Apoptosis Induction : Flow cytometry studies revealed that treatment with certain thiazole derivatives increased the percentage of early apoptotic cells significantly, indicating a potential mechanism for their anticancer effects .
| Compound | IC50 (μM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 27 (similar structure) | 0.62 ± 0.34 | HepG2 | G2/M arrest, apoptosis |
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has also been explored extensively. This compound is hypothesized to possess antibacterial and antifungal properties based on the activities seen in similar compounds.
- Antibacterial Activity :
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Compound 1b (related structure) | 100 | E. faecalis |
- Antifungal Activity :
Case Studies
Several studies have highlighted the potential of thiazole-based compounds in clinical settings:
- Study on HepG2 Cells :
- Antimicrobial Screening :
Properties
Molecular Formula |
C11H11N3OS |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C11H11N3OS/c12-10(14-15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7,15H,6H2,(H2,12,14) |
InChI Key |
AGYSEFSWWGRKEB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















